2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
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Overview
Description
2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a methyl group and a 4-methylpent-3-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-ol with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The dioxolane ring can also undergo ring-opening reactions, which are crucial for its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-methylpent-3-enyl)cyclopropylmethanol: Similar in structure but contains a cyclopropyl ring instead of a dioxolane ring.
2-Methyl-2-(4-methylpent-3-enyl)-2H-chromen-6-ol: Contains a chromen ring, differing in its aromaticity and potential biological activity.
Uniqueness
2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific reactivity and stability
Properties
CAS No. |
3695-38-3 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3)11-7-8-12-10/h5H,4,6-8H2,1-3H3 |
InChI Key |
ZUQJHJGNHCDZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(OCCO1)C)C |
Origin of Product |
United States |
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